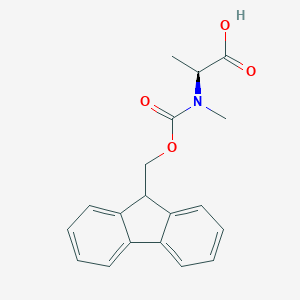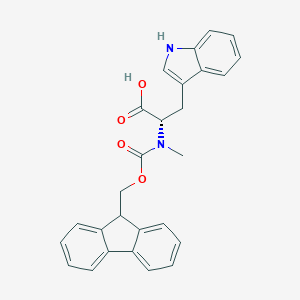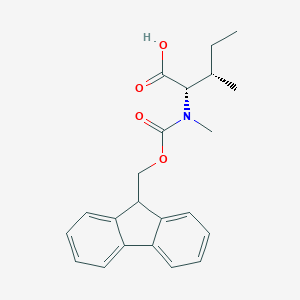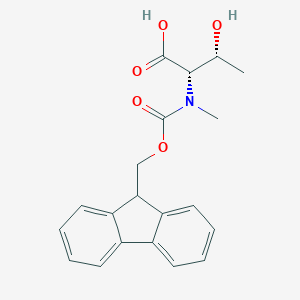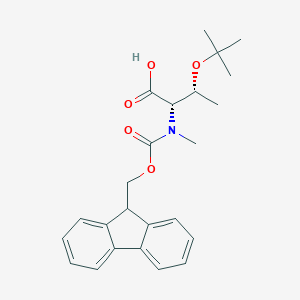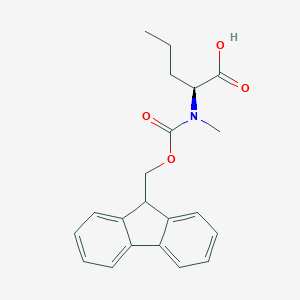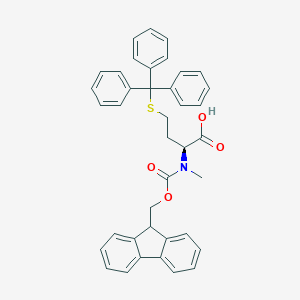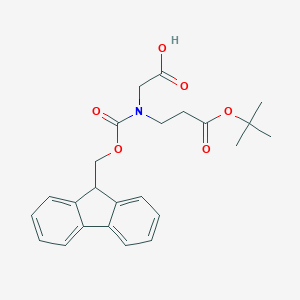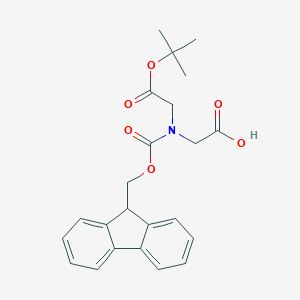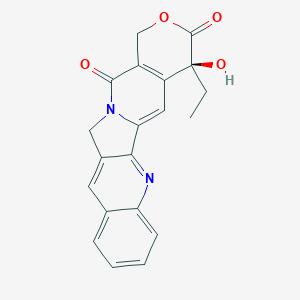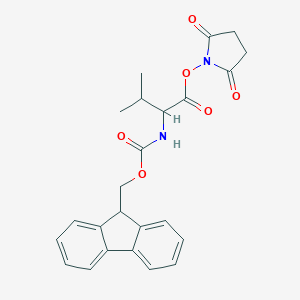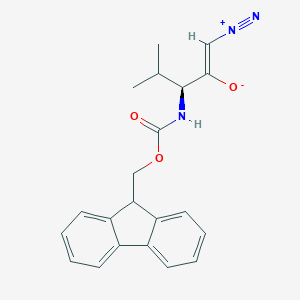
Fmoc-Orn(Fmoc)-OH
Übersicht
Beschreibung
“Fmoc-Orn(Fmoc)-OH” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an ornithine-containing amino acid building block. It has been used to conjugate ornithine to GFP-labeled peptides, enhancing cell permeability when compared to unconjugated GFP-labeled peptides . This compound is useful in preparing cyclic peptides and special arginine derivates .
Synthesis Analysis
The synthesis of “Fmoc-Orn(Fmoc)-OH” involves the use of Fmoc solid-phase peptide synthesis . The side-chain ivDde group is considerably more stable to piperidine than Dde and is less prone to migrate from protected to unprotected side-chains .
Molecular Structure Analysis
The molecular formula of “Fmoc-Orn(Fmoc)-OH” is C35H32N2O6 . The molecular weight is 576.6 g/mol .
Chemical Reactions Analysis
“Fmoc-Orn(Fmoc)-OH” is used in Fmoc solid-phase peptide synthesis . The side-chain ivDde group is considerably more stable to piperidine than Dde and is less prone to migrate from protected to unprotected side-chains .
Physical And Chemical Properties Analysis
“Fmoc-Orn(Fmoc)-OH” is a white crystalline powder . It has a molecular weight of 576.6 g/mol . The compound is stable under normal temperatures and pressures .
Wissenschaftliche Forschungsanwendungen
“Fmoc-Orn(Fmoc)-OH” is a compound used in peptide synthesis, particularly in Fmoc solid-phase peptide synthesis (SPPS) . Here are some details about its application in this field:
- Specific Scientific Field : Peptide Synthesis and Therapeutics .
- Summary of the Application : Fmoc-Orn(Fmoc)-OH is used in the synthesis of peptides, which are biomolecules that may have several biological activities. Synthetic peptides have been used for different studies such as cell signaling, development of epitope-specific antibodies, in cell-biology, biomarkers for diseases etc .
- Methods of Application or Experimental Procedures : In SPPS, the peptide chain is assembled step-by-step, one amino acid at a time, on a solid support (resin). The Fmoc group is a protecting group used to prevent unwanted side reactions. The Fmoc group is removed (deprotected) in each step, allowing the next amino acid to be added. This process is repeated until the desired peptide sequence is obtained .
-
Design of Novel Enzymes and Vaccines : Fmoc-Orn(Fmoc)-OH can be used as a building block in peptide synthesis, primarily for the design of novel enzymes and vaccines . This is particularly useful in the post-genomic world where rapid and efficient synthesis of peptides, including those of significant size and complexity, is required .
-
Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity : Fmoc-Orn(Fmoc)-OH can be used in the synthesis of novel arginine building blocks with increased lipophilicity . The process involves the activation of disubstituted guanidines and then reaction with Fmoc-Orn .
-
Materials Science : Peptides, which can be synthesized using Fmoc-Orn(Fmoc)-OH, are becoming increasingly important in materials science due to their self-assembling properties . This opens up possibilities for the development of new materials with unique properties .
-
Development of New Drugs : Peptides synthesized using Fmoc-Orn(Fmoc)-OH can be used in the development of new drugs . This is because peptides have several biological activities such as antimicrobial, antithrombotic, opioid, antioxidant, and so on .
-
Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis : Fmoc-Orn(Fmoc)-OH is used in the study of mechanistic aspects of Fmoc solid phase peptide synthesis . This involves understanding the use of resin, the ninhydrin test, some of the protecting groups, coupling reagents for peptide bond formation and the cleavage process .
-
Synthesis of Complex Peptides : Fmoc-Orn(Fmoc)-OH is used in the synthesis of complex peptides . The Fmoc group allows for rapid and efficient synthesis of peptides, including those of significant size and complexity, thus making the group an extremely valuable resource for research in the post-genomic world .
Safety And Hazards
Zukünftige Richtungen
The use of “Fmoc-Orn(Fmoc)-OH” in the synthesis of peptides for DNA-encoded chemical libraries is a promising area of research . The synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space. In contrast, DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space .
Eigenschaften
IUPAC Name |
(2S)-2,5-bis(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32N2O6/c38-33(39)32(37-35(41)43-21-31-28-16-7-3-12-24(28)25-13-4-8-17-29(25)31)18-9-19-36-34(40)42-20-30-26-14-5-1-10-22(26)23-11-2-6-15-27(23)30/h1-8,10-17,30-32H,9,18-21H2,(H,36,40)(H,37,41)(H,38,39)/t32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKOCIWEYMAENQ-YTTGMZPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70549390 | |
| Record name | N~2~,N~5~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Orn(Fmoc)-OH | |
CAS RN |
201046-59-5 | |
| Record name | N~2~,N~5~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




